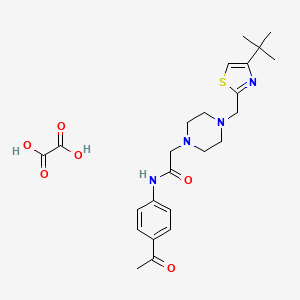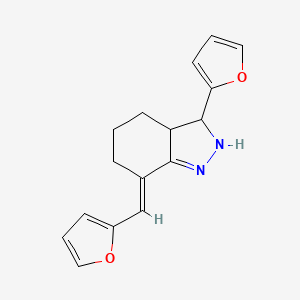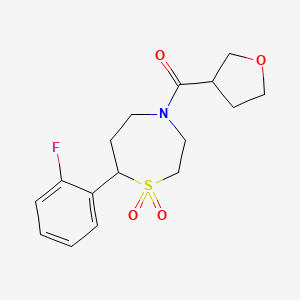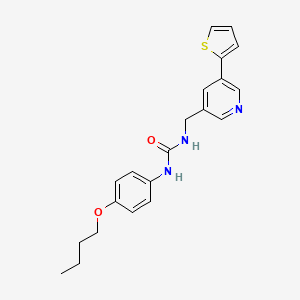
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and stimulate insulin secretion. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the exact mechanism of action of this compound and to identify the specific types of cancer cells that may be targeted by this compound. Additionally, this compound may have potential applications in treating other diseases, such as diabetes and inflammatory disorders. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves a multi-step process that includes the preparation of 4-butoxyphenyl isocyanate, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, and the coupling of these two compounds to form this compound. The final product is obtained through purification by recrystallization.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also shown potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating diabetes, as it has been found to stimulate insulin secretion.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-10-26-19-8-6-18(7-9-19)24-21(25)23-14-16-12-17(15-22-13-16)20-5-4-11-27-20/h4-9,11-13,15H,2-3,10,14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHWMDQBFILAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



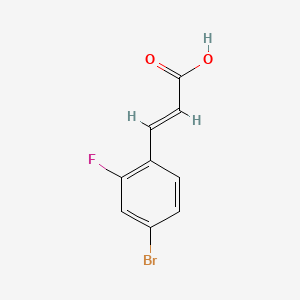
![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
